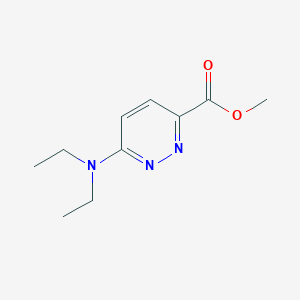

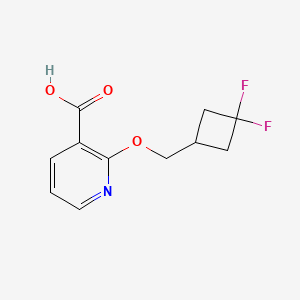

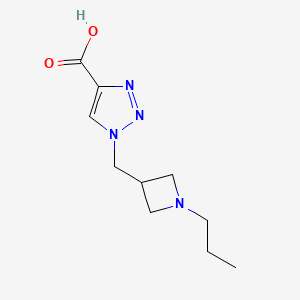

(5-エチル-3-(ピリジン-3-イル)-1H-ピラゾール-1-イル)メタノール

説明

科学的研究の応用

医薬品設計

この化合物に含まれるピラゾール部分は、薬理学的に重要な構造であることが知られています。 ピラゾールは、抗がん剤、抗けいれん薬、抗菌剤、および抗炎症剤としての可能性を秘めた新規薬剤候補の開発のための足場として役立ちます 。ピリジン環の存在は、これらの特性をさらに高める可能性があり、多機能薬の設計のための貴重な候補となっています。

有機合成

この化合物は、特にチアゾリジン誘導体を含む複雑な分子の構築において、有機合成の中間体として使用できます。 チアゾリジンは、幅広い治療活性を示しており、その多様な治療的および薬学的活性のためにプローブ設計に使用されています .

神経保護剤

チアゾリジン誘導体に関する研究では、神経保護作用と抗酸化作用が示されています。 この化合物は、これらの特性を高めるように修飾することができ、神経変性疾患の治療薬の開発につながります .

作用機序

The mechanism of action of 5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol is not fully understood. However, it is believed that this compound acts as an agonist at certain receptors in the body, which results in a variety of biochemical and physiological effects. Specifically, it has been found to activate the muscarinic receptors in the parasympathetic nervous system, resulting in an increase in the production of acetylcholine. Additionally, it has been found to activate the β-adrenergic receptors in the sympathetic nervous system, resulting in an increase in the production of catecholamines.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol have been studied in laboratory experiments. It has been found to have a wide range of effects on the human body, including an increase in blood pressure, an increase in heart rate, an increase in respiration rate, an increase in alertness, an increase in energy, an increase in appetite, an increase in libido, an increase in muscle strength, and an increase in endurance. Additionally, it has been found to have a calming effect on the central nervous system, resulting in an overall feeling of relaxation and well-being.

実験室実験の利点と制限

The use of 5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol in laboratory experiments has a number of advantages and limitations. The major advantage of using this compound is that it is relatively safe and has a low toxicity level. Additionally, it is easy to synthesize and is relatively inexpensive. However, it has a short half-life and is quickly metabolized by the body, which can limit its effectiveness in certain experiments. Additionally, it is not well-suited for long-term studies due to its relatively short half-life.

将来の方向性

The potential future directions for 5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol are vast. It has been suggested that this compound could be used to study the effects of various drugs on the human body, as well as to study the effects of various environmental factors on the human body. Additionally, it could be used to study the effects of various hormones on the human body, and to study the effects of various dietary supplements on the human body. Additionally, it could be used to study the effects of various drugs on the central nervous system, and to study the effects of various environmental factors on the central nervous system. Finally, it could be used to study the effects of

特性

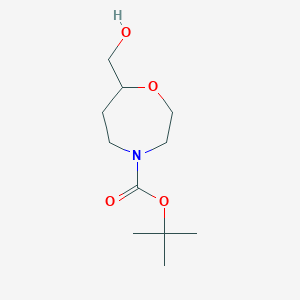

IUPAC Name |

(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-10-6-11(13-14(10)8-15)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXWNKYAMHTMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CO)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。